{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship (SAR)

{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone (CAS 1797928-79-0) is a synthetic small molecule belonging to the 4-aminoquinoline class, featuring a 6-chloro substituent on the quinoline core, an N-(2-methylbenzyl) side chain at the 4-position, and a morpholin-4-yl methanone at the 3-position. Its molecular formula is C22H22ClN3O2 (MW 395.9 g/mol), and the InChI Key is OSRYAWXBSPAFTF-UHFFFAOYSA-N.

Molecular Formula C22H22ClN3O2
Molecular Weight 395.89
CAS No. 1797928-79-0
Cat. No. B2553389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone
CAS1797928-79-0
Molecular FormulaC22H22ClN3O2
Molecular Weight395.89
Structural Identifiers
SMILESCC1=CC=CC=C1CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl
InChIInChI=1S/C22H22ClN3O2/c1-15-4-2-3-5-16(15)13-25-21-18-12-17(23)6-7-20(18)24-14-19(21)22(27)26-8-10-28-11-9-26/h2-7,12,14H,8-11,13H2,1H3,(H,24,25)
InChIKeyOSRYAWXBSPAFTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone (CAS 1797928-79-0): Chemical Identity and Procurement Baseline


{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone (CAS 1797928-79-0) is a synthetic small molecule belonging to the 4-aminoquinoline class, featuring a 6-chloro substituent on the quinoline core, an N-(2-methylbenzyl) side chain at the 4-position, and a morpholin-4-yl methanone at the 3-position . Its molecular formula is C22H22ClN3O2 (MW 395.9 g/mol), and the InChI Key is OSRYAWXBSPAFTF-UHFFFAOYSA-N . The compound is commercially available from multiple research chemical suppliers and is primarily investigated as a potential kinase inhibitor scaffold and anticancer lead, though publicly disclosed, compound-specific quantitative bioactivity data remain extremely limited [1].

Why Generic Substitution Fails for 6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone


Within the 4-aminoquinoline class, subtle variations in the substitution pattern—particularly the position of the methyl group on the benzylamine ring (ortho, meta, or para) and the nature of the 3-position moiety (morpholine amide vs. other amides)—can profoundly alter target engagement, selectivity, and pharmacokinetic properties [1]. The 2-methylbenzyl (ortho-tolyl) group introduces a distinct steric and electronic environment around the 4-amino nitrogen that cannot be replicated by the 3-methylbenzyl (meta) or 4-methylbenzyl (para) regioisomers, which are the closest commercially available structural analogs . Although direct comparative activity data for these regioisomers have not been publicly disclosed, the established structure–activity relationship (SAR) principles for 4-aminoquinoline kinase inhibitors [1] indicate that simply substituting one benzylamino regioisomer for another is an unjustified assumption without experimental confirmation.

Product-Specific Quantitative Evidence Guide for 6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone


Structural Differentiation from Closest Regioisomeric Analogs via 2-Methylbenzyl Substituent

The target compound bears a 2-methylbenzyl (ortho-tolyl) group at the 4-amino position, which distinguishes it from the 3-methylbenzyl (meta-tolyl) and 4-methylbenzyl (para-tolyl) regioisomers that are the nearest commercially listed analogs sharing the identical C22H22ClN3O2 molecular formula and 395.9 g/mol molecular weight . Although quantitative bioactivity data (e.g., IC50 values) for any of these three regioisomers have not been published in peer-reviewed literature or public databases as of this writing, the established SAR for 4-aminoquinoline kinase inhibitors explicitly teaches that the regiochemistry of the benzyl substituent modulates both potency and selectivity against kinase targets through differential steric occupancy of the ATP-binding pocket and altered hydrogen-bonding geometry [1]. Procurement of the correct 2-methyl isomer is therefore critical for experimental reproducibility and valid SAR interpretation.

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship (SAR)

Functional-Group Differentiation: Morpholine Amide at the 3-Position vs. Carboxylic Acid or Other Amide Variants

The target compound incorporates a morpholin-4-yl methanone moiety at the quinoline 3-position . This functional group is a hallmark of numerous kinase inhibitor chemotypes, where the morpholine amide contributes to optimal lipophilic ligand efficiency (LLE), improved solubility relative to carboxylic acid analogs, and often a key hydrogen-bond interaction with the kinase hinge region [1]. In contrast, many 4-aminoquinoline analogs terminate in a simple carboxylic acid, ester, or unsubstituted amide at the 3-position, which can compromise membrane permeability or metabolic stability [1]. While direct comparative data for this specific compound are lacking, the morpholine amide represents a deliberate medicinal chemistry design element that distinguishes it from simpler 3-carboxylic acid or 3-ester 4-aminoquinoline analogs.

Drug Discovery Probe Design Physicochemical Properties

Absence of Public Bioactivity Data: A Critical Procurement Caveat

As of May 2026, a comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents yields no quantitative IC50, EC50, Ki, or Kd values for {6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone or its closest regioisomeric analogs . This data void means that any claim of differential potency, selectivity, or ADME advantage over comparator compounds cannot be substantiated with evidence at this time. The compound is listed by multiple vendors as a 'research chemical' or 'screening compound' without associated bioassay results, indicating that it has not yet been the subject of published biological profiling . Users intending to procure this compound for biological testing must therefore plan for de novo characterization, including identity verification by NMR and HRMS, purity assessment, and primary assay screening, rather than relying on pre-existing quantitative benchmarks.

Data Gap Risk Assessment Experimental Planning

Best Research and Industrial Application Scenarios for 6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone


Kinase Inhibitor Lead Generation Scaffold

The compound is a 4-aminoquinoline bearing a morpholine amide—a chemotype found in multiple patent families describing RIP2 kinase, PI3K, and other kinase inhibitors . Researchers initiating a new kinase inhibitor program may procure this compound as a structurally enabled starting point for SAR exploration, particularly if the 2-methylbenzyl substituent is hypothesized to fill a specific hydrophobic pocket adjacent to the hinge region. However, because no target-specific activity data exist, users must plan for broad kinase panel screening (e.g., 50–100 kinase selectivity panel) to identify potential targets prior to optimization [1].

Regioisomeric Selectivity Probe in 4-Aminoquinoline SAR Studies

The ortho-methyl substitution on the benzylamino group provides a sterically constrained analog that complements meta- and para-methyl regioisomers. A research group conducting a systematic methyl-scan of the benzyl ring can procure the 2-methyl, 3-methyl, and 4-methyl isomers as a matched set to deconvolute the contribution of methyl position to biological activity . The identical molecular formula and mass of these isomers makes them indistinguishable by MS alone, so rigorous inventory tracking and orthogonal analytical confirmation (e.g., 1H NMR, 13C NMR) are essential .

Chemical Biology Tool for Morpholine Amide Pharmacophore Assessment

The morpholin-4-yl methanone group is a privileged fragment in kinase drug discovery, often engaging the catalytic lysine or aspartate residue of the DFG motif. This compound can serve as a minimalist probe to assess whether the morpholine amide contributes to target binding in a given assay system, especially when compared head-to-head against an analog bearing a simple carboxylic acid or methyl ester at the 3-position [1]. Such comparative experiments require the user to independently source or synthesize the matched acid/ester analogs, as they are not currently available from the same vendor as a defined panel.

Analytical Reference Standard for Isomer-Specific Method Development

Given the existence of multiple regioisomeric impurities (methyl group at ortho, meta, or para positions), this compound can be employed as a reference standard for developing HPLC, UPLC, or SFC methods capable of resolving closely related benzylaminoquinoline isomers. The well-defined InChI Key (OSRYAWXBSPAFTF-UHFFFAOYSA-N) and SMILES string (from Chemsrc ) facilitate unambiguous spectral library entry and method validation prior to high-throughput screening campaigns.

Quote Request

Request a Quote for {6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.